Methyl octa-2,4,6-trienoate
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Overview
Description
Methyl octa-2,4,6-trienoate is an organic compound with the molecular formula C9H10O2. It is a methyl ester derivative of octa-2,4,6-trienoic acid. This compound is characterized by its conjugated triene structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octa-2,4,6-trienoate can be synthesized through various methods. One common approach involves the Wittig olefination of 2,4-hexadienal with a suitable phosphonium ylide, followed by esterification with methanol . The reaction typically requires a base such as potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale Wittig reactions followed by purification through distillation or chromatography. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl octa-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The conjugated triene system allows for electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Octa-2,4,6-trienoic acid.
Reduction: Octa-2,4,6-trienol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl octa-2,4,6-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological signaling pathways and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl octa-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to cell differentiation and proliferation . This activation counteracts processes like the epithelial-mesenchymal transition, which is crucial in cancer progression.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4,6-decatrienoate: Another triene ester with similar chemical properties but a longer carbon chain.
Octa-2,4,6-trienoic acid: The parent acid of methyl octa-2,4,6-trienoate.
Methyl 2,4-decadienoate: A related compound with a conjugated diene system.
Uniqueness
This compound is unique due to its specific triene structure, which imparts distinct reactivity and potential biological activity. Its ability to activate PPARγ and its applications in skin cancer research highlight its significance compared to other similar compounds .
Properties
CAS No. |
82388-11-2 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl octa-2,4,6-trienoate |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H,1-2H3 |
InChI Key |
TXBNJWACVBJFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
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